molecular formula C12H13ClO3 B1358138 6-(4-Chlorophenyl)-6-oxohexanoic acid CAS No. 56721-40-5

6-(4-Chlorophenyl)-6-oxohexanoic acid

Cat. No. B1358138
CAS RN: 56721-40-5
M. Wt: 240.68 g/mol
InChI Key: WTAIFOPOCXTVCX-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-6-oxohexanoic acid is a compound that has been studied for its potential applications in various fields. The molecular structure and properties of related compounds have been investigated to understand their behavior and potential uses in different applications, such as in the development of pharmaceuticals.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic acid, they do provide insights into the synthesis of structurally related compounds. For instance, the synthesis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate has been investigated, which shares a similar chlorophenyl component . The synthesis methods used for such compounds typically involve multi-step organic reactions, which may include the formation of intermediate products, purification steps, and the use of specific reagents to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods, such as Gaussian09 software. The optimized molecular structure, vibrational frequencies, and vibrational assignments have been investigated both experimentally and theoretically . The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational models used.

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl compounds can be complex, as indicated by the study on the degradation of 2,4,6-trichlorophenol . This study shows that chlorinated compounds can undergo radical-induced degradation, leading to a variety of products, including carboxylic acids and polychlorinated aromatics. Such reactions are influenced by factors like substrate concentration and pH, and they can involve the release of chlorine atoms or the formation of chlorinated radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are crucial for their potential applications. The HOMO and LUMO analysis of related compounds can determine charge transfer within the molecule, which is important for understanding their reactivity . The molecular electrostatic potential (MEP) map provides insights into the regions of the molecule that are likely to participate in chemical reactions. Additionally, the first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics .

Relevant Case Studies

The molecular docking study of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate indicates that this compound might exhibit β-secretase inhibitory activity, which could be useful in the development of new anti-Alzheimer's drugs . This demonstrates the importance of understanding the molecular structure and properties of chlorophenyl compounds for pharmaceutical applications.

Scientific Research Applications

Crystal Structure Analysis

6-(4-Chlorophenyl)-6-oxohexanoic acid has been examined for its crystal structure properties. The hydrogen-bond networks found in the structure of this compound are very similar to those found in one form of 6-oxo-6-(phenylamino)hexanoic acid, as reported in a study by Feeder and Jones (1994) (Feeder & Jones, 1994).

Synthesis and Interconversion

Research by Short and Rockwood (1969) involves the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids, which is essential for understanding the chemical properties and potential applications of similar compounds (Short & Rockwood, 1969).

Mass Spectrometric Characterization

Kanawati et al. (2007) have characterized monocarboxylic acids with acyl functional groups such as 5-oxohexanoic acid and 6-oxoheptanoic acid using mass spectrometry. This research provides insights into the behavior of similar compounds under specific conditions (Kanawati et al., 2007).

Anti-inflammatory Applications

A study by Abouzid et al. (2007) on the synthesis of 6-aryl-4-oxohexanoic acids suggests potential applications in the development of anti-inflammatory drugs. This research highlights the compound's effects on eicosanoid biosynthesis and in vivo anti-inflammatory activities (Abouzid et al., 2007).

Safety and Hazards

4-Chlorophenylacetic acid is harmful in contact with skin or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

Due to the biological and medicinal properties of pyrazole derivatives, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This suggests potential future directions in the study and application of compounds like “6-(4-Chlorophenyl)-6-oxohexanoic acid”.

properties

IUPAC Name

6-(4-chlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAIFOPOCXTVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620426
Record name 6-(4-Chlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-6-oxohexanoic acid

CAS RN

56721-40-5
Record name 6-(4-Chlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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